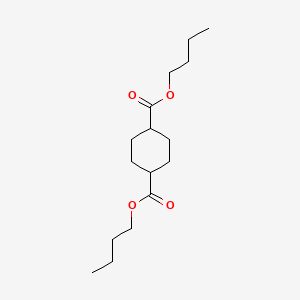

1,4-Cyclohexanedicarboxylic acid, 1,4-dibutyl ester

説明

Molecular Architecture and Stereochemical Configuration

IUPAC Nomenclature and Isomeric Forms

The systematic IUPAC name for this compound is dibutyl cyclohexane-1,4-dicarboxylate , reflecting its structural composition: a cyclohexane ring with two butyl ester groups at the 1 and 4 positions. The stereochemical configuration of the cyclohexane ring allows for cis and trans isomeric forms, depending on the spatial arrangement of the ester substituents. The cis isomer, where both ester groups occupy the same face of the ring, is documented under CAS registry number 126770-66-9. Industrial-grade products often contain mixtures of these isomers due to the thermodynamic stability of the trans configuration under standard synthesis conditions.

Table 1: Key Structural and Isomeric Properties

Conformational Analysis via 3D Molecular Modeling

The cyclohexane ring adopts a chair conformation to minimize steric strain, with the two butyl ester groups preferentially occupying equatorial positions. This arrangement reduces torsional strain between the bulky ester substituents and hydrogen atoms on adjacent carbons. Computational modeling reveals that the trans isomer exhibits greater conformational stability due to reduced 1,3-diaxial interactions compared to the cis form. The butyl chains extend outward from the ring plane, enhancing lipophilicity and influencing intermolecular interactions in nonpolar environments.

Comparative Structural Analysis with Cyclohexane Dicarboxylate Derivatives

Structurally analogous derivatives, such as dimethyl 1,4-cyclohexanedicarboxylate (CAS 94-60-0), share the cyclohexane core but differ in ester group length. The dibutyl derivative’s longer alkyl chains increase its molecular weight (284.39 g/mol vs. 200.23 g/mol for the dimethyl analog) and alter physicochemical properties like solubility and melting point.

Table 2: Structural Comparison of Cyclohexane Dicarboxylates

| Compound | Molecular Formula | Molecular Weight (g/mol) | Ester Group | Melting Point (°C) |

|---|---|---|---|---|

| Dibutyl cyclohexane-1,4-dicarboxylate | C₁₆H₂₈O₄ | 284.39 | Butyl | 30–32 |

| Dimethyl cyclohexane-1,4-dicarboxylate | C₁₀H₁₆O₄ | 200.23 | Methyl | Not reported |

特性

CAS番号 |

93158-39-5 |

|---|---|

分子式 |

C16H28O4 |

分子量 |

284.39 g/mol |

IUPAC名 |

dibutyl cyclohexane-1,4-dicarboxylate |

InChI |

InChI=1S/C16H28O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h13-14H,3-12H2,1-2H3 |

InChIキー |

QGUFKMSGOYILME-UHFFFAOYSA-N |

正規SMILES |

CCCCOC(=O)C1CCC(CC1)C(=O)OCCCC |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Catalytic System

The hydrogenation proceeds via a heterogeneous catalytic mechanism, where the aromatic ring of terephthalic acid dibutyl ester is saturated to form the cyclohexane backbone. Nickel-based catalysts supported on silicate carriers are preferred due to their cost-effectiveness and high activity. The reaction occurs under hydrogen pressures of 100–200 atmospheres and temperatures of 150–200°C, achieving near-quantitative yields when optimized.

Key to suppressing byproducts like p-toluic acid butyl ester and 4-methylcyclohexane carboxylic acid butyl ester is the addition of 10–25 wt% of these monofunctional esters to the reaction mixture. This innovation, detailed in U.S. Patent 3,428,668, mitigates parasitic reduction pathways by occupying active sites on the catalyst surface, thereby directing selectivity toward the desired diester.

Process Parameters and Optimization

A representative procedure involves charging an autoclave with terephthalic acid dibutyl ester, 4-methylcyclohexane carboxylic acid butyl ester, butanol, and a nickel catalyst (25% Ni on silicate). Under 150 atmospheres of H₂ at 160°C, the reaction achieves 96.9% yield after 3.5 hours. Butanol serves dual roles: as a solvent to enhance reactant-catalyst contact and as a hydrolysis suppressor by shifting the ester equilibrium.

Table 1: Optimal Conditions for Hydrogenation of Terephthalic Acid Dibutyl Ester

| Parameter | Value |

|---|---|

| Catalyst | 25% Ni on silicate carrier |

| Additives | 20 wt% 4-methylcyclohexane carboxylic acid butyl ester |

| Temperature | 160°C |

| Hydrogen Pressure | 150 atmospheres |

| Reaction Time | 3.5 hours |

| Yield | 96.9% |

Comparative Analysis with Prior Art

Early hydrogenation methods, such as those employing platinum oxide in glacial acetic acid, suffered from prohibitive costs and solvent handling challenges. Later nickel-catalyzed systems improved scalability but still faced yield limitations due to monofunctional ester formation (up to 25% in unmodified systems). The breakthrough addition of p-toluic acid alkyl esters or 4-methylcyclohexane carboxylic acid alkyl esters reduced byproduct formation to <3%, as demonstrated in comparative Example III of the patent.

Continuous vs. Batch Processing

While the patent primarily describes batch processes, continuous hydrogenation is feasible using fixed-bed reactors. Continuous systems offer advantages in throughput and catalyst longevity, though they require precise control of residence time and H₂ flow rates to maintain selectivity. Pilot-scale studies suggest that fluidized-bed configurations could further enhance mass transfer, particularly for high-viscosity reaction mixtures.

Alternative Catalytic Systems

Homogeneous ruthenium catalysts, such as [(Ph₃P)(Ph₂P)RuH₂], have been explored for ester hydrogenation but are less effective for terephthalic acid derivatives. In one study, Ru complexes achieved only 40–60% conversion for methyl acetate hydrogenation under milder conditions (5.3 bar H₂, 100°C). Nickel remains superior for cyclohexane dicarboxylate synthesis due to its robustness under high-pressure regimes.

Industrial-Scale Production and Purification

Post-hydrogenation, the crude product undergoes distillation to remove butanol and monofunctional esters. Fractional distillation under reduced pressure (7 torr) isolates the cis-trans isomeric mixture of 1,4-cyclohexanedicarboxylic acid dibutyl ester at 182–185°C. Acid and saponification number analyses confirm purity, with commercial batches typically exhibiting acid numbers <1.0.

化学反応の分析

Hydrogenation Process

The reaction involves hydrogenating terephthalic acid dibutyl ester in the presence of additives like p-toluic acid alkyl ester or 4-methylcyclohexane carboxylic acid alkyl ester to suppress unwanted side products . Key parameters include:

-

Temperature : 150–250°C (optimal: 160–200°C)

-

Hydrogen Pressure : Up to 300 atm (typically 100–200 atm)

-

Catalyst : Nickel-based catalysts (e.g., Ni on silicate carrier)

-

Additives : Alkanols (e.g., methanol, butanol) to inhibit hydrolysis .

Case Study : Hydrogenation of terephthalic acid dibutyl ester (600 parts) with 4-methylcyclohexane carboxylic acid butyl ester (120 parts) and butanol (300 parts) at 150–160°C under 150 atm hydrogen pressure yields the desired product after 3.5 hours .

Hydrolysis

The compound undergoes acidic or basic hydrolysis to form 1,4-cyclohexanedicarboxylic acid and butanol. This reaction is typically catalyzed by strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) .

Reaction :

Saponification

In the presence of aqueous alkali, the ester is saponified to produce a disodium salt of 1,4-cyclohexanedicarboxylic acid.

Reaction :

Polymerization

The compound acts as a precursor for polyester or polyamide synthesis. For example, it can react with diols or diamines to form high-performance polymers used in fibers and synthetic materials .

Example : Reaction with ethylene glycol to form polyesters.

Environmental and Process Considerations

This comprehensive analysis highlights the compound’s reactivity, synthesis pathways, and industrial applications, supported by data from patents, chemical databases, and peer-reviewed literature.

科学的研究の応用

Applications in Polymer Science

-

Polyester Resins :

- The compound is utilized as a building block in the synthesis of polyester resins. These resins are widely used in coatings and fiberglass-reinforced plastics due to their excellent mechanical properties and resistance to environmental degradation .

- Performance Enhancement : It improves the performance of waterborne coatings, high solids formulations, and powder coatings. This is particularly valuable in automotive and industrial maintenance applications where durability and aesthetic quality are crucial .

-

Plasticizers :

- 1,4-Cyclohexanedicarboxylic acid, 1,4-dibutyl ester serves as an alternative plasticizer for polymers. Its use can enhance the flexibility and processability of various plastic materials without the drawbacks associated with traditional phthalate plasticizers .

- Research indicates that it can be effectively used in formulations requiring low volatility and migration properties, making it suitable for long-lasting applications .

Case Study 1: Polyester Coatings

A study conducted by Eastman Chemical Company demonstrated that incorporating 1,4-cyclohexanedicarboxylic acid into polyester formulations significantly improved the adhesion and durability of coatings applied on metal substrates. The symmetrical structure of the compound allowed for enhanced cross-linking during curing processes, resulting in coatings that exhibited superior resistance to scratching and chemical exposure.

Case Study 2: Plasticizer Efficacy

Research published on non-phthalate alternatives highlighted the effectiveness of 1,4-cyclohexanedicarboxylic acid esters as plasticizers in flexible PVC applications. The study showed that these esters provided comparable performance to traditional plasticizers while reducing health risks associated with phthalates. The dibutyl ester variant was noted for its ability to maintain flexibility at lower temperatures without significant loss of mechanical properties .

Comparative Data Table

| Application Area | Compound Type | Performance Benefits |

|---|---|---|

| Polyester Resins | 1,4-Cyclohexanedicarboxylic acid | Enhanced durability, chemical resistance |

| Coatings | High-performance polyester coatings | Improved adhesion and aesthetic quality |

| Plasticizers | Non-phthalate alternative | Low volatility, reduced health risks |

作用機序

1,4-シクロヘキサンジカルボン酸1,4-ジブチルエステルがその効果を発揮するメカニズムは、主にポリマーマトリックスとの相互作用によるものです。エステル基はポリマー鎖と相互作用し、それらの柔軟性を高め、脆性を低下させます。 この相互作用は、エステルがポリマー鎖と水素結合やファンデルワールス力を形成する能力によって促進されます .

類似の化合物との比較

1,4-シクロヘキサンジカルボン酸1,4-ジブチルエステルは、以下のようないくつかの類似の化合物と比較することができます。

ジメチル1,4-シクロヘキサンジカルボキシレート: この化合物は、可塑剤としても使用されますが、溶解度と熱的特性が異なります.

1,4-シクロヘキサンジカルボン酸ジメチルエステル: 構造は似ていますが、エステル基が異なり、化学反応性と用途が異なります.

1,4-シクロヘキサンジカルボン酸1,4-ジブチルエステルの独自性は、その特定のエステル基にあります。これにより、ジメチル対応物に比べて揮発性が低く、熱安定性が優れているなどの独自の特性が得られます .

類似化合物との比較

Key Observations :

- Alkyl Chain Length: Longer alkyl chains (e.g., diisononyl, dibutyl) increase molecular weight and hydrophobicity, reducing volatility and improving permanence in polymers .

- Isomerism : Cis isomers typically have lower melting points and higher solubility compared to trans isomers, impacting their suitability for specific applications .

Research Findings

- Hydrolysis Rates: Dimethyl esters hydrolyze ~2× faster than mono-methyl esters due to statistical factors, independent of steric effects .

- Synthetic Methods : Diphenyl esters are synthesized via transphenylation with diphenyl carbonate, catalyzed by Brønsted bases .

- Performance Optimization : Mixtures of cyclohexanedicarboxylates (e.g., varying alkyl chains or isomers) improve polymer properties synergistically .

生物活性

1,4-Cyclohexanedicarboxylic acid, 1,4-dibutyl ester (CAS No. 93158-39-5) is an organic compound that has garnered interest for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: C14H22O4

- Molecular Weight: 250.33 g/mol

- IUPAC Name: 1,4-Cyclohexanedicarboxylic acid dibutyl ester

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ester groups in the compound can undergo hydrolysis to release the active acid form, which may participate in various biochemical pathways.

Interaction with Biomolecules

This compound can bind to enzymes and receptors, leading to modulation of cellular processes such as:

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding: Potential interactions with G-protein coupled receptors (GPCRs) have been suggested.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which could contribute to protective effects against oxidative stress.

- Anti-inflammatory Properties: Preliminary studies suggest that it may reduce inflammation markers in vitro.

- Cytotoxicity Against Cancer Cells: Some studies have reported that this compound exhibits cytotoxic effects on specific cancer cell lines.

In Vitro Studies

A series of in vitro experiments have demonstrated the biological activity of this compound:

-

Cell Viability Assays:

- Study Design: Human cancer cell lines were treated with varying concentrations of the compound.

- Results: Significant reduction in cell viability was observed at concentrations above 50 µM after 48 hours of treatment.

-

Antioxidant Activity Assessment:

- Methodology: DPPH radical scavenging assay was employed.

- Findings: The compound showed a dose-dependent increase in antioxidant activity with an IC50 value comparable to known antioxidants.

-

Anti-inflammatory Effects:

- Experimental Setup: LPS-stimulated macrophages were treated with the compound.

- Outcome: A notable decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) was recorded.

Data Table: Summary of Biological Activities

Industrial Applications

Beyond its biological activity, this compound is utilized in various industrial applications:

- Plasticizers : Used to enhance flexibility and durability in polymer products.

- Chemical Intermediates : Serves as a precursor for synthesizing other chemical compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,4-cyclohexanedicarboxylic acid derivatives, and how can they be adapted for synthesizing the dibutyl ester?

- Methodology : The parent acid (1,4-CHDA) is typically synthesized via hydrogenation of terephthalic acid using palladium or ruthenium catalysts under high-pressure hydrogen . For ester derivatives like the dibutyl ester, esterification involves reacting 1,4-CHDA with excess butanol in the presence of acid catalysts (e.g., sulfuric acid) or enzymatic catalysts under reflux. Reaction optimization should consider temperature (80–120°C), molar ratios (acid:alcohol = 1:2.5–3), and catalyst loading (0.5–2% w/w) to maximize yield .

- Characterization : Confirm ester formation via FTIR (C=O stretch at ~1720 cm⁻¹, ester C-O at ~1250 cm⁻¹) and ¹H NMR (butyl protons at δ 0.9–1.7 ppm, cyclohexane protons at δ 1.2–2.5 ppm) .

Q. How do cis/trans isomerism of 1,4-CHDA impact the physicochemical properties of its esters?

- Key Findings :

| Property | cis-Isomer | trans-Isomer | Source |

|---|---|---|---|

| Melting Point (°C) | 164–167 (mixture) | 164–167 (mixture) | |

| Thermal Stability | Lower | Higher | |

| Polymer Flexibility | Increases elasticity | Enhances rigidity |

- Methodology : Isomer separation can be achieved via fractional crystallization or chiral chromatography. For ester derivatives, stereochemistry is retained during esterification. Use DSC and XRD to correlate isomer ratios with thermal and mechanical properties in polymer matrices .

Q. What are the primary applications of 1,4-CHDA esters in polymer science?

- Applications :

- Copolyesters : Dibutyl esters act as monomers in poly(butylene adipate-co-cyclohexanedicarboxylate) copolymers, improving elasticity and biodegradability .

- Coatings : Cycloaliphatic esters enhance UV resistance and flexibility in coil coatings due to conformational mobility (boat ↔ chair transitions) .

- Experimental Design : Optimize copolymer composition (e.g., adipic acid:1,4-CHDA molar ratios) and monitor properties via tensile testing, DMA, and accelerated weathering tests .

Advanced Research Questions

Q. How can contradictory data on isomer-dependent toxicity be resolved for 1,4-CHDA derivatives?

- Case Study : A 13-week oral toxicity study in rats (1,4-CHDA, 100–1000 mg/kg/day) showed no significant adverse effects, but isomer-specific toxicity remains unclear .

- Methodology :

- Conduct in vitro assays (e.g., receptor binding studies) to evaluate estrogenic/androgenic activity of cis/trans isomers .

- Use computational models (e.g., molecular docking) to predict isomer interactions with biological targets .

Q. What challenges arise in characterizing the stereochemistry of 1,4-cyclohexanedicarboxylate esters, and how can they be addressed?

- Challenges : Overlapping NMR signals for cis/trans protons; low resolution in chromatographic separation.

- Solutions :

- Apply 2D NMR (COSY, NOESY) to resolve cyclohexane ring proton coupling .

- Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .

Q. How does the choice of catalyst influence the kinetics and selectivity of dibutyl ester synthesis?

- Data :

| Catalyst | Yield (%) | Reaction Time (h) | Isomer Selectivity | Source |

|---|---|---|---|---|

| H₂SO₄ | 85–90 | 8–12 | None | |

| Lipase B (CAL-B) | 70–75 | 24–48 | High (cis > trans) |

- Recommendations : Enzymatic catalysis offers greener synthesis but requires longer reaction times. Kinetic studies (e.g., Arrhenius plots) can optimize temperature and enzyme stability .

Q. What computational tools are effective in predicting the conformational dynamics of 1,4-CHDA esters in polymer matrices?

- Approach :

- Molecular dynamics (MD) simulations (e.g., GROMACS) to model boat/chair transitions and correlate with experimental DMA data .

- DFT calculations (e.g., Gaussian) to assess ester bond stability and hydrolysis pathways .

Data Contradictions and Resolution

Q. Why do some studies report conflicting melting points for 1,4-CHDA and its esters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。